molecular formula C16H14N4 B13352717 4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile

4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile

Cat. No.: B13352717
M. Wt: 262.31 g/mol
InChI Key: MESREGXFTNLKRB-HZPDHXFCSA-N
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Description

4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile is an organic compound with the molecular formula C16H14N4. This compound is characterized by the presence of two benzonitrile groups attached to a 1,2-diaminoethane backbone. It is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile typically involves the reaction of 1,2-diaminoethane with benzonitrile derivatives. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to obtaining a high-quality product.

Chemical Reactions Analysis

Types of Reactions

4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the benzonitrile groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

4-[(1R,2R)-1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile

InChI

InChI=1S/C16H14N4/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14/h1-8,15-16H,19-20H2/t15-,16-/m1/s1

InChI Key

MESREGXFTNLKRB-HZPDHXFCSA-N

Isomeric SMILES

C1=CC(=CC=C1C#N)[C@H]([C@@H](C2=CC=C(C=C2)C#N)N)N

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)N)N

Origin of Product

United States

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